Lipoxygenase Inhibitory Activity as a Differentiating Pharmacological Feature
1-Cyano-2-ethylcyclopropane-1-carboxylic acid is described in the literature as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This profile distinguishes it from other cyclopropane carboxylic acid derivatives that may not possess this specific enzymatic inhibitory activity. The exact quantitative potency (e.g., IC50) for the target compound was not identified in the literature, preventing a numerical comparison with a standard LOX inhibitor like NDGA. This functional annotation provides a specific biological hypothesis for experimental design that would not be supported by an analog like 2-ethylcyclopropane-1-carboxylic acid.
| Evidence Dimension | Lipoxygenase (LOX) Enzyme Inhibition |
|---|---|
| Target Compound Data | Qualitative description as a 'potent lipoxygenase inhibitor' [1] |
| Comparator Or Baseline | Standard LOX inhibitor NDGA (IC50 = 200 nM to 30 µM) [2]; 2-ethylcyclopropane-1-carboxylic acid (no LOX activity reported) |
| Quantified Difference | Quantitative difference cannot be calculated. |
| Conditions | Biological activity inference based on structural classification, not a direct assay. |
Why This Matters
This known inhibitory profile guides research toward specific inflammatory or oncological pathways, offering a clear selection rationale over an analog lacking this reported function.
- [1] Medical University of Lublin. (n.d.). Record details for 1-Cyano-2-ethylcyclopropane-1-carboxylic acid. [Online]. Available: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961. View Source
- [2] Alfa Chemistry. (n.d.). NDGA - CAS 500-38-9. [Online]. Available: https://reagents.alfa-chemistry.com. View Source
